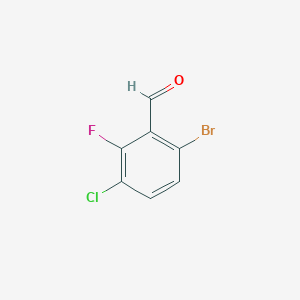

6-Bromo-3-chloro-2-fluorobenzaldehyde

Description

BenchChem offers high-quality 6-Bromo-3-chloro-2-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-chloro-2-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJCPNFAFWGTAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719283 | |

| Record name | 6-Bromo-3-chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114809-02-7 | |

| Record name | 6-Bromo-3-chloro-2-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3-chloro-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-chloro-2-fluorobenzaldehyde: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a valuable building block in synthetic organic chemistry. Its unique arrangement of halogen substituents and a reactive aldehyde functional group makes it a strategic starting material for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the chemical's structure, properties, a detailed synthetic protocol, spectroscopic analysis, key reactivity patterns, and its applications, offering field-proven insights for its effective utilization in research and development.

Introduction and Significance

6-Bromo-3-chloro-2-fluorobenzaldehyde, with the CAS Number 1114809-02-7, is a trifunctionalized aromatic compound. The strategic placement of three different halogen atoms—bromine, chlorine, and fluorine—alongside an aldehyde group provides a rich platform for intricate synthetic strategies. The differential reactivity of the carbon-halogen bonds allows for selective and sequential chemical transformations, enabling chemists to build molecular complexity in a controlled manner.

The bromine atom serves as a prime site for cross-coupling reactions, the less reactive chlorine atom offers potential for later-stage functionalization, and the robust fluorine atom can critically influence the steric and electronic properties of the final molecule, often enhancing biological activity or material performance. The aldehyde group itself is a versatile handle for a wide array of transformations, including oxidations, reductions, and nucleophilic additions. These features make 6-bromo-3-chloro-2-fluorobenzaldehyde a key intermediate in the synthesis of novel therapeutic agents and crop protection compounds.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-bromo-3-chloro-2-fluorobenzaldehyde is essential for its handling, reaction optimization, and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 1114809-02-7 | [2] |

| Molecular Formula | C₇H₃BrClFO | [2] |

| Molecular Weight | 237.45 g/mol | [2] |

| Appearance | Light pink powder | [1] |

| Purity | ≥97% | [2] |

| Storage | 4°C | [2] |

| SMILES | C1=C(C(=C(C(=C1)Cl)F)C=O)Br | [2] |

| InChI | InChI=1S/C7H3BrClFO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | [3] |

| InChI Key | ILJCPNFAFWGTAR-UHFFFAOYSA-N | [3] |

Synthesis of 6-Bromo-3-chloro-2-fluorobenzaldehyde

The synthesis of 6-bromo-3-chloro-2-fluorobenzaldehyde can be achieved through a regioselective ortho-lithiation and subsequent formylation of a suitable precursor. A plausible and effective route starts from the commercially available 1-bromo-4-chloro-2-fluorobenzene.

Synthetic Rationale and Strategy

The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of the lithiation step. In 1-bromo-4-chloro-2-fluorobenzene, the fluorine atom is a powerful ortho-directing group for lithiation.[4] This allows for the selective deprotonation at the C6 position, adjacent to the fluorine atom. The resulting aryllithium intermediate can then be trapped with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Synthesis of 6-Bromo-3-chloro-2-fluorobenzaldehyde

Detailed Experimental Protocol

This protocol is based on established methods for ortho-lithiation and formylation of halogenated aromatic compounds.[2]

Materials:

-

1-Bromo-4-chloro-2-fluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)

-

Dry ice/acetone bath or cryocooler

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is charged with 1-bromo-4-chloro-2-fluorobenzene (1.0 eq).

-

Solvent Addition: Anhydrous THF is added via cannula or syringe. The concentration is typically maintained at 0.1-0.5 M.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly. The reaction is stirred at -78 °C for 1-2 hours.

-

Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional hour and then gradually warmed to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-bromo-3-chloro-2-fluorobenzaldehyde.

Spectroscopic Characterization

The structural elucidation of 6-bromo-3-chloro-2-fluorobenzaldehyde is confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific experimental spectra for this exact compound are not widely published in peer-reviewed literature, the expected spectral features can be reliably predicted based on data from closely related analogs and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region and a downfield singlet for the aldehydic proton.

-

Aldehydic Proton (CHO): A singlet is anticipated in the highly deshielded region of the spectrum, typically around δ 10.0-10.5 ppm.

-

Aromatic Protons: Two doublets are expected for the two aromatic protons, which are coupled to each other. The exact chemical shifts will be influenced by the electronic effects of the halogen and aldehyde substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 185-195 ppm, is characteristic of the aldehyde carbonyl carbon.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached halogen atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.

-

C-H Stretch (Aldehyde): A pair of weak to medium bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C-H Stretch: Weak absorptions are expected above 3000 cm⁻¹.

-

C-X Stretches (X = Br, Cl, F): Absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region (below 1500 cm⁻¹).

Chemical Reactivity and Synthetic Applications

The unique substitution pattern of 6-bromo-3-chloro-2-fluorobenzaldehyde dictates its reactivity and makes it a versatile intermediate.

Reactivity of the Aldehyde Group

The aldehyde functionality can undergo a variety of standard transformations, including:

-

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

-

Reduction: Reduction to the benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition: Reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Reductive Amination: Conversion to amines in the presence of an amine and a reducing agent.

Reactivity of the Halogen Substituents

The differential reactivity of the C-Br, C-Cl, and C-F bonds is a key feature of this molecule. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend C-Br > C-Cl >> C-F. This allows for selective functionalization at the C6 position (bromine) while leaving the chlorine and fluorine atoms intact for potential subsequent transformations.

Example: Suzuki-Miyaura Coupling

6-Bromo-3-chloro-2-fluorobenzaldehyde can readily participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce a new carbon-carbon bond at the C6 position.

Suzuki-Miyaura cross-coupling reaction

Applications in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry.[5] The aldehyde group can participate in condensation reactions with binucleophilic reagents to form a variety of heterocyclic rings.

Applications in Drug Discovery and Agrochemicals

While specific drug candidates or commercial agrochemicals derived from 6-bromo-3-chloro-2-fluorobenzaldehyde are not extensively detailed in publicly available literature, its structural motifs are present in various biologically active compounds. Its utility lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic or pesticidal properties.[1] The presence of multiple halogens can significantly impact the lipophilicity, metabolic stability, and binding affinity of the final compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-bromo-3-chloro-2-fluorobenzaldehyde.

-

Hazard Statements: May cause respiratory irritation, skin irritation, and serious eye irritation. Harmful if swallowed.[6]

-

Precautionary Statements: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

Skin: Wash with plenty of soap and water. Seek medical attention if irritation occurs.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[7]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Conclusion

6-Bromo-3-chloro-2-fluorobenzaldehyde is a highly functionalized and versatile building block with significant potential in modern organic synthesis. Its unique combination of a reactive aldehyde group and differentially reactive halogen substituents provides a powerful platform for the construction of complex and diverse molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of new pharmaceuticals, agrochemicals, and other advanced materials. This guide serves as a comprehensive resource for researchers and scientists seeking to effectively utilize this valuable chemical intermediate in their synthetic endeavors.

References

-

MySkinRecipes. (n.d.). 6-Bromo-3-chloro-2-fluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof.

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MSDS of 2-Bromo-6-chloro-3-fluorobenzaldehyde. (n.d.). Retrieved from [Link]

-

Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]

- Google Patents. (n.d.). US4036887A - Preparation of 3-bromobenzaldehyde.

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

-

6-bromo-2-fluoro-3-methylbenzaldehyde,CAS No.1114809-22-1. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Retrieved from [Link]

-

University of Calgary. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ortho, Meta and Para in Disubstituted Benzenes. Retrieved from [Link]

-

PubMed. (2009). 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes. Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 4.1.9: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). How does 1-bromo-2-fluorobenzene react with lithium amalgam? [closed]. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Retrieved from [Link]

-

Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-chloro-2-fluorobenzaldehyde | C7H3BrClFO | CID 59299457. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0289942 B1 - Process for producing fluorobenzaldehydes. Retrieved from [Link]

-

MDPI. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

Sources

- 1. 6-Bromo-3-chloro-2-fluorobenzaldehyde [myskinrecipes.com]

- 2. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]

- 3. 6-Bromo-3-chloro-2-fluorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to 6-Bromo-3-chloro-2-fluorobenzaldehyde: A Polyfunctional Building Block for Advanced Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals CAS Number: 1114809-07-2

Introduction: Unveiling a Versatile Synthetic Intermediate

6-Bromo-3-chloro-2-fluorobenzaldehyde is a strategically substituted aromatic aldehyde that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique trifunctionalized halogen pattern (F, Cl, Br) on the benzaldehyde core provides a rich platform for complex molecular engineering. Each functional group—the reactive aldehyde, the versatile bromine atom, and the more robust chlorine and fluorine atoms—offers a distinct handle for sequential and regioselective chemical transformations.

This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound. We will delve into its physicochemical properties, plausible synthetic routes based on established chemical principles, predicted spectral characteristics, and its vast potential in modern organic synthesis, particularly in the construction of novel pharmaceutical and agrochemical agents.[1][2] The strategic placement of its functional groups allows for a diverse range of reactions, making it an indispensable tool for creating complex molecular architectures with tailored biological activities and material properties.

Physicochemical and Structural Properties

The structural attributes of 6-Bromo-3-chloro-2-fluorobenzaldehyde are central to its chemical behavior. The combination of an electron-withdrawing aldehyde group and halogens of varying electronegativity and size creates a unique electronic and steric environment on the aromatic ring.

| Property | Value | Source(s) |

| CAS Number | 1114809-07-2 | [3][4] |

| Molecular Formula | C₇H₃BrClFO | [1][3][4] |

| Molecular Weight | 237.45 g/mol | [1][3][4] |

| Appearance | Light pink or off-white solid | [1][2] |

| Purity | Typically ≥97% | [4] |

| Storage | Room temperature, under inert atmosphere | [1][5] |

| SMILES | O=CC1=C(F)C(Cl)=CC=C1Br | [4] |

| InChI Key | ILJCPNFAFWGTAR-UHFFFAOYSA-N | [3] |

Synthesis Strategy: Directed ortho-Metalation

In this case, the fluorine atom serves as the most potent directing group among the halogens. The synthesis would therefore commence from the commercially available precursor, 1-bromo-4-chloro-2-fluorobenzene . The fluorine atom directs the lithiation to the C6 position, which is ortho to it. Subsequent quenching of the resulting aryllithium intermediate with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), yields the target aldehyde.

Experimental Protocol: A Representative Methodology

The following protocol is a validated, general procedure for the ortho-formylation of haloarenes and serves as a reliable template for the synthesis of the title compound.

Materials:

-

1-Bromo-4-chloro-2-fluorobenzene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or sec-Butyllithium (s-BuLi) (1.1 eq)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (if using s-BuLi, 1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, multi-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-bromo-4-chloro-2-fluorobenzene (1.0 eq).

-

Solvent Addition: Anhydrous THF is added via cannula to achieve a concentration of approximately 0.2-0.4 M.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of LDA or s-BuLi/TMEDA (1.1 eq) in a suitable solvent is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The mixture is then stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium species.

-

Formylation (Quenching): Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture, again maintaining a low temperature. The solution is stirred at -78 °C for an additional 1-2 hours and then allowed to warm slowly to room temperature overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-Bromo-3-chloro-2-fluorobenzaldehyde.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, a detailed prediction of its key spectroscopic features can be made based on established principles and data from analogous structures.

¹H and ¹³C NMR Spectroscopy

The NMR spectra are predicted to be consistent with a trisubstituted benzaldehyde. The aldehyde proton will be the most downfield signal in the ¹H NMR spectrum. The two aromatic protons will appear as doublets, with their coupling constant indicating their meta relationship.

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Aldehyde-H | ~10.3 | s | - | CHO |

| Aromatic-H | ~7.7 | d | ~2.5 | H-4 |

| Aromatic-H | ~7.5 | d | ~2.5 | H-5 |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Carbonyl | ~188 | C=O |

| Aromatic (C-F) | ~160 (d) | C2 |

| Aromatic | ~138 | C1 |

| Aromatic | ~135 | C3 |

| Aromatic | ~130 | C5 |

| Aromatic | ~128 | C4 |

| Aromatic (C-Br) | ~118 | C6 |

Note: Predicted chemical shifts are relative to TMS in CDCl₃. The carbon attached to fluorine (C2) will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption from the aldehyde carbonyl group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | ~2850, ~2750 | Medium |

| C=O stretch (aldehyde) | ~1700-1720 | Strong |

| C=C stretch (aromatic) | ~1600, ~1470 | Medium-Strong |

| C-F stretch | ~1200-1250 | Strong |

| C-Cl stretch | ~750-800 | Strong |

| C-Br stretch | ~600-650 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a complex molecular ion (M⁺) peak due to the isotopic distribution of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a characteristic M, M+2, and M+4 pattern.

Predicted Fragmentation:

-

[M-H]⁺: Loss of a hydrogen radical.

-

[M-CHO]⁺: Loss of the formyl group, a common fragmentation for benzaldehydes.

-

[M-Br]⁺: Loss of the bromine atom.

-

[M-Cl]⁺: Loss of the chlorine atom.

Chemical Reactivity and Synthetic Utility

The synthetic power of 6-Bromo-3-chloro-2-fluorobenzaldehyde lies in the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of classical organic transformations, including:

-

Oxidation: To the corresponding benzoic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: To the benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: Conversion to a secondary or tertiary amine by reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Wittig Reaction: Formation of a carbon-carbon double bond by reacting with a phosphonium ylide.

-

Condensation Reactions: Such as Knoevenagel or aldol condensations with active methylene compounds or enolates.

Selective Halogen Functionalization: Cross-Coupling Reactions

A key feature of this molecule is the differential reactivity of its halogen atoms in transition-metal-catalyzed cross-coupling reactions. The reactivity order for oxidative addition to a palladium(0) catalyst is generally C-I > C-Br > C-OTf >> C-Cl.[11] This hierarchy allows for the highly selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling: This powerful reaction can be used to form a new carbon-carbon bond at the C6 position by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base.

Protocol: Representative Suzuki-Miyaura Coupling

-

Setup: To a dry Schlenk flask, add 6-Bromo-3-chloro-2-fluorobenzaldehyde (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq).

-

Solvent and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., at 80-100 °C) and monitor its progress by TLC or GC-MS.

-

Work-up: After completion, cool the mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the 6-aryl-3-chloro-2-fluorobenzaldehyde derivative.

This selective functionalization is immensely valuable, as the remaining chlorine atom can be targeted in a subsequent, more forcing cross-coupling reaction, or used to modulate the electronic properties of the final molecule.

Applications in Drug Discovery and Agrochemicals

6-Bromo-3-chloro-2-fluorobenzaldehyde is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate. Its utility lies in its ability to serve as a foundational scaffold for building libraries of complex molecules for screening.

-

Scaffold for Library Synthesis: The three distinct points of reactivity (aldehyde, bromine, chlorine) allow for a "three-dimensional" diversification strategy. A library can be built by first reacting the aldehyde, then selectively coupling at the bromine, and finally, if desired, coupling at the chlorine.

-

Introduction of Key Pharmacophores: The fluorine atom is a common feature in many modern drugs, as it can enhance metabolic stability, binding affinity, and bioavailability. This building block provides a straightforward way to incorporate a fluorine atom into a complex molecular design.

-

Precursor to Heterocycles: The aldehyde group can be used to construct a wide variety of heterocyclic rings (e.g., quinolines, pyrimidines, isoxazoles), which are prevalent in biologically active compounds.

Safety and Handling

As a halogenated aromatic aldehyde, 6-Bromo-3-chloro-2-fluorobenzaldehyde should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.

-

Skin and Eye Contact: May cause skin and serious eye irritation. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

References

-

CHIMIA. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA, 70(1/2). Available at: [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from: [Link]

-

University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from: [Link]

-

Grokipedia. (n.d.). Directed ortho metalation. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Directed Ortho Metalation (DOM). Retrieved from: [Link]

-

Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from: [Link]

-

MySkinRecipes. (n.d.). 6-Bromo-3-chloro-2-fluorobenzaldehyde. Retrieved from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from: [Link]

-

Infoscience EPFL. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Available at: [Link]

-

MySkinRecipes. (n.d.). 6-Bromo-3-chloro-2-fluorobenzaldehyde. Retrieved from: [Link]

-

Chemistry Stack Exchange. (2019). How does 1-bromo-2-fluorobenzene react with lithium amalgam? Retrieved from: [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 1-Bromo-4-chloro-2-fluorobenzene. Retrieved from: [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 6-Bromo-3-chloro-2-fluorobenzaldehyde [myskinrecipes.com]

- 3. 6-Bromo-3-chloro-2-fluorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. 6-Bromo-3-chloro-2-fluorobenzaldehyde 97% | CAS: 1114809-02-7 | AChemBlock [achemblock.com]

- 5. chemscene.com [chemscene.com]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. grokipedia.com [grokipedia.com]

- 9. Directed Ortho Metalation [organic-chemistry.org]

- 10. baranlab.org [baranlab.org]

- 11. tcichemicals.com [tcichemicals.com]

6-Bromo-3-chloro-2-fluorobenzaldehyde molecular weight and formula

An In-depth Technical Guide: 6-Bromo-3-chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Scaffold for Advanced Synthesis

6-Bromo-3-chloro-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a cornerstone intermediate in the synthesis of novel pharmaceuticals and advanced materials.[1] Its value lies in the unique arrangement of four distinct functional groups on a single benzene ring: a reactive aldehyde, and three different halogens (bromine, chlorine, and fluorine). This specific constitution allows for a programmed, regioselective approach to molecular construction, making it an invaluable tool for medicinal chemists and material scientists aiming to create complex, high-value molecules with precision and efficiency.[2]

Section 1: Core Physicochemical and Structural Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of 6-Bromo-3-chloro-2-fluorobenzaldehyde are summarized below. This data provides the necessary foundation for reaction planning, analytical method development, and safety assessment.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrClFO | [1][3][4] |

| Molecular Weight | 237.45 g/mol | [1][4] |

| CAS Number | 1114809-02-7 | [3][4][5] |

| Appearance | Solid, often a light pink or white powder | [1][3] |

| Typical Purity | ≥97% | [4][5] |

| SMILES | C1=C(C(=C(C(=C1)Cl)F)C=O)Br | [4] |

| InChI Key | ILJCPNFAFWGTAR-UHFFFAOYSA-N | [3] |

Section 2: The Principle of Orthogonal Reactivity

The synthetic power of 6-Bromo-3-chloro-2-fluorobenzaldehyde stems from the concept of orthogonal reactivity. The different functional groups on the ring can be addressed independently under specific reaction conditions, allowing for sequential, controlled modifications. This is a critical principle for efficient and predictable synthesis.

The hierarchy of reactivity is primarily dictated by the carbon-halogen bond strength and the inherent reactivity of the aldehyde. In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the reactivity trend is overwhelmingly C-Br > C-Cl.[6] The C-F bond is typically inert to these conditions, serving as a stable substituent that modulates the electronic properties of the molecule. The aldehyde group offers a separate reaction axis, readily undergoing transformations like reductive amination, oxidation, or Wittig reactions.

This differential reactivity provides a logical roadmap for synthesis, as illustrated below.

Caption: Logical workflow for the selective functionalization of the title compound.

Section 3: Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section provides a validated, step-by-step protocol for a Suzuki-Miyaura reaction, a cornerstone of modern drug discovery for creating C-C bonds. This reaction selectively targets the C-Br bond, demonstrating the principle of orthogonal reactivity in practice.

Objective: To synthesize 3-chloro-2-fluoro-6-(4-methoxyphenyl)benzaldehyde by selectively coupling 6-Bromo-3-chloro-2-fluorobenzaldehyde with 4-methoxyphenylboronic acid.

Causality of Component Selection:

-

Catalyst: Pd(PPh₃)₄ is chosen as a robust, general-purpose catalyst for Suzuki couplings involving aryl bromides. Its bulky phosphine ligands facilitate the rate-limiting oxidative addition step.

-

Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base, sufficient to facilitate transmetalation without promoting unwanted side reactions, such as hydrolysis of the aldehyde. It is also cost-effective and easy to remove during workup.

-

Solvent System: A mixture of toluene and water creates a biphasic system. The organic phase dissolves the starting material and catalyst, while the aqueous phase dissolves the base and boronic acid salt, facilitating the reaction at the interface.

Step-by-Step Methodology:

-

Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-3-chloro-2-fluorobenzaldehyde (1.0 eq, 237 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol).

-

Reagent Addition: Add sodium carbonate (2.5 eq, 265 mg, 2.5 mmol), followed by toluene (10 mL) and deionized water (2.5 mL).

-

Inerting: Sparge the reaction mixture with a gentle stream of nitrogen or argon gas for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol) to the flask.

-

Reaction Execution: Heat the mixture to 90°C and stir vigorously for 4-6 hours.

-

Self-Validating Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is complete upon the full consumption of the starting benzaldehyde spot.

-

Workup & Isolation: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the final product.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Section 4: Applications and Future Outlook

The utility of 6-Bromo-3-chloro-2-fluorobenzaldehyde extends across the chemical sciences. Its primary application is as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs).[1] The halogenated phenyl structure is a common motif in modern drugs, and the ability to selectively build upon this scaffold is highly valuable.

Beyond pharmaceuticals, it is employed in organic research for the preparation of specialty chemicals and agrochemicals, contributing to the development of compounds with potential applications in crop protection.[1] Its unique electronic and steric properties make it a valuable building block in materials science for designing molecules with specific optical or electronic activities.

Looking ahead, highly functionalized and orthogonally protected building blocks like this are ideal candidates for use in automated synthesis platforms and high-throughput experimentation. As drug discovery and materials science become increasingly data-driven, the demand for such versatile and predictable chemical tools will undoubtedly continue to grow.

References

-

6-Bromo-3-chloro-2-fluorobenzaldehyde - MySkinRecipes. [Link]

Sources

- 1. 6-Bromo-3-chloro-2-fluorobenzaldehyde [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-Bromo-3-chloro-2-fluorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. 6-Bromo-3-chloro-2-fluorobenzaldehyde 97% | CAS: 1114809-02-7 | AChemBlock [achemblock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 6-Bromo-3-chloro-2-fluorobenzaldehyde: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable building block in the synthesis of complex organic molecules. Its unique arrangement of three different halogen atoms (F, Cl, Br) and a reactive aldehyde group on a benzene ring offers a versatile platform for constructing novel compounds with significant potential in medicinal chemistry and agrochemical development.[1] The strategic placement of these functional groups allows for a sequence of selective chemical transformations, making it a key intermediate for creating active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, its characteristic reactivity, analytical profile, and essential safety information.

Physicochemical and Molecular Properties

A foundational understanding of the physical and chemical properties of 6-Bromo-3-chloro-2-fluorobenzaldehyde is essential for its effective application in synthesis. The key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-Bromo-3-chloro-2-fluorobenzaldehyde | N/A |

| CAS Number | 1114809-02-7 | [1] |

| Molecular Formula | C₇H₃BrClFO | [2] |

| Molecular Weight | 237.45 g/mol | [2] |

| Appearance | Solid, Light pink powder | [1] |

| Purity | Typically ≥97% | [2] |

| SMILES | O=Cc1c(F)c(Cl)ccc1Br | [2] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [3] |

| logP (predicted) | 3.05 | [2] |

| Storage | Store at 4°C | [2] |

Proposed Synthesis Protocol: Directed Ortho-Metalation

The synthesis of polysubstituted benzaldehydes often requires regioselective methods to install the formyl group at a specific position on the aromatic ring. While multiple pathways can be envisaged, a highly effective and regioselective method for preparing 6-Bromo-3-chloro-2-fluorobenzaldehyde is through the directed ortho-metalation (DoM) of a suitable precursor, followed by formylation.[4] This strategy leverages the ability of certain substituents to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position.

The logical precursor for this synthesis is 1-bromo-4-chloro-2-fluorobenzene (CAS: 1996-29-8) .[5] In this molecule, the fluorine atom is the most powerful directing group for ortho-lithiation due to its ability to coordinate with the lithium cation.[6]

Experimental Workflow: Synthesis of 6-Bromo-3-chloro-2-fluorobenzaldehyde

Caption: Proposed synthesis workflow for 6-Bromo-3-chloro-2-fluorobenzaldehyde.

Step-by-Step Methodology

Materials:

-

1-Bromo-4-chloro-2-fluorobenzene

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78°C. Stir the resulting solution for 30 minutes to form Lithium Diisopropylamide (LDA). The use of LDA is crucial to prevent potential halogen-lithium exchange with the bromine atom, which is more likely with n-BuLi alone.[6]

-

Lithiation: To the freshly prepared LDA solution at -78°C, add a solution of 1-bromo-4-chloro-2-fluorobenzene (1.0 equivalent) in anhydrous THF dropwise. The fluorine atom directs the deprotonation to the C6 position.[4] Stir the reaction mixture at -78°C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Formylation: Add freshly distilled DMF (1.5 equivalents) dropwise to the reaction mixture at -78°C. The aryllithium species will act as a nucleophile, attacking the carbonyl carbon of DMF.[7] Stir the mixture at this temperature for an additional hour, then allow it to slowly warm to room temperature overnight.

-

Workup and Purification: Cool the reaction mixture to 0°C and quench by the slow addition of 1M aqueous HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-Bromo-3-chloro-2-fluorobenzaldehyde.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 6-Bromo-3-chloro-2-fluorobenzaldehyde is derived from the distinct reactivity of its functional groups. The aldehyde allows for a range of classical transformations, while the halogenated aromatic ring is primed for modern cross-coupling reactions.

Reactions of the Aldehyde Group

The aldehyde functional group is highly electrophilic, a characteristic that is further enhanced by the electron-withdrawing effects of the three halogen substituents on the aromatic ring. This makes it an excellent substrate for:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 6-bromo-3-chloro-2-fluorobenzoic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (6-bromo-3-chloro-2-fluorophenyl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: It can participate in reductive amination reactions with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

-

Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes, providing a route for carbon-carbon double bond formation at the benzylic position.

Reactions of the Aromatic Ring: Cross-Coupling

The presence of bromine and chlorine atoms allows for sequential and regioselective cross-coupling reactions, which are fundamental in modern drug discovery. The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the trend I > Br > Cl > F.[8] This differential reactivity is key to its utility.

Suzuki-Miyaura Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions.[8] This allows for the selective coupling of an aryl or alkyl boronic acid at the C6 position, leaving the chlorine atom intact for potential subsequent transformations.

Caption: Selective Suzuki-Miyaura coupling at the C-Br bond.

This selective functionalization is a cornerstone of modern synthetic strategy, enabling the construction of complex biaryl structures that are common motifs in pharmaceutical agents.

Analytical Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of analogous structures.[9]

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (-CHO): Expected to appear as a singlet in the downfield region, around δ 9.8-10.2 ppm.

-

Aromatic Protons: Two protons on the aromatic ring will appear as doublets in the region of δ 7.0-8.0 ppm, with coupling constants typical for ortho-protons. The specific chemical shifts will be influenced by the electronic effects of the adjacent halogen atoms.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (-C=O): A characteristic signal is expected in the highly deshielded region of δ 188-195 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the range of δ 110-160 ppm. The carbons directly attached to the halogens will show characteristic shifts and potential C-F coupling.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹, characteristic of a conjugated aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-X Stretches (Halogens): Absorption bands corresponding to C-F, C-Cl, and C-Br stretches are expected in the fingerprint region (below 1200 cm⁻¹).

-

Safety Information

6-Bromo-3-chloro-2-fluorobenzaldehyde is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Note: The GHS information is compiled from vendor safety data sheets and may vary. Always consult the specific safety data sheet provided by the supplier before handling this chemical.

References

- Arrowsmith, J. E. et al. (1989). J. Med. Chem., 32, 562-568.

-

Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Laboratory, Scripps Research. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Organic Chemistry Portal. (n.d.). Formylation. [Link]

-

MySkinRecipes. (2025). 6-Bromo-3-chloro-2-fluorobenzaldehyde. [Link]

- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis.

- Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-derived carbanions. Chemical Reviews, 90(6), 879-933.

-

PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. [Link]

-

PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. [Link]

-

PubChem. (n.d.). 3-Bromo-6-chloro-2-fluorobenzonitrile. [Link]

-

PubChem. (n.d.). 6-Bromo-3-chloro-2-fluorobenzaldehyde. [Link]

-

PubChem. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. [Link]

- Google Patents. (1986).

- Google Patents. (2001).

- Google Patents. (2015).

-

Supporting Information. (n.d.). Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. Beilstein Journals. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. [Link]

Sources

- 1. 6-Bromo-3-chloro-2-fluorobenzaldehyde [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Formylation - Common Conditions [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. beilstein-journals.org [beilstein-journals.org]

Foreword: Navigating the Solubility Landscape of a Key Synthetic Building Block

An In-Depth Technical Guide to the Solubility of 6-Bromo-3-chloro-2-fluorobenzaldehyde in Organic Solvents

6-Bromo-3-chloro-2-fluorobenzaldehyde is a poly-halogenated aromatic aldehyde that serves as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Its utility lies in the precise arrangement of its functional groups—the reactive aldehyde and the strategically placed halogens—which allow for complex molecular architectures.[1] However, the successful application of this reagent in synthesis, purification, and formulation is fundamentally governed by its interaction with various solvent systems. A thorough understanding of its solubility is not merely academic; it is a prerequisite for process optimization, yield maximization, and scalable manufacturing.

This guide provides a comprehensive framework for understanding and determining the solubility of 6-Bromo-3-chloro-2-fluorobenzaldehyde. Recognizing that readily available quantitative data for this specific compound is limited, we shift the focus from a simple data repository to a more practical, predictive, and methodological approach. We will delve into the physicochemical properties of the molecule, apply foundational solubility theories to predict its behavior, and provide detailed, field-proven protocols for its empirical determination. This document is designed for the research scientist and drug development professional, offering the necessary tools to confidently and accurately manage the solubility challenges associated with this versatile intermediate.

Physicochemical Profile of 6-Bromo-3-chloro-2-fluorobenzaldehyde

Understanding the inherent properties of the solute is the first step in predicting its solubility. The molecule's structure, a combination of a polar aldehyde group and a bulky, hydrophobic, halogen-substituted aromatic ring, creates a nuanced solubility profile.

| Property | Value | Source |

| CAS Number | 1114809-02-7 | [2][3] |

| Molecular Formula | C₇H₃BrClFO | [1][2][3] |

| Molecular Weight | 237.45 g/mol | [1][2][3] |

| Physical Form | Solid, Light pink powder | [1] |

| Calculated LogP | 3.0541 | [3] |

| Hydrogen Bond Acceptors | 1 (Aldehyde Oxygen) | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [3] |

The high calculated LogP value strongly suggests poor solubility in water and a preference for lipophilic (organic) environments. The presence of a single hydrogen bond acceptor and no donors indicates that its interactions with protic solvents will be limited compared to molecules capable of extensive hydrogen bonding.

Theoretical Framework for Solubility Prediction

While empirical testing is the gold standard, theoretical models provide a powerful predictive lens for solvent selection, saving time and resources.

The Principle of "Like Dissolves Like"

This foundational principle posits that substances with similar polarities are more likely to be soluble in one another.[4][5] Polarity is a continuous scale, and solvents are often categorized as non-polar, polar aprotic, and polar protic.[6][7]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Interact primarily through weak van der Waals forces (dispersion forces).

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): Possess a significant dipole moment but lack O-H or N-H bonds, preventing them from donating hydrogen bonds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Have large dipole moments and can both donate and accept hydrogen bonds.

Given the structure of 6-Bromo-3-chloro-2-fluorobenzaldehyde—a large, non-polar aromatic core with a moderately polar aldehyde group—we can predict the following:

-

High Solubility in non-polar and polar aprotic solvents that can effectively solvate the bulky aromatic ring.

-

Moderate to Low Solubility in polar protic solvents, as the molecule cannot donate hydrogen bonds to participate fully in the solvent's H-bonding network.

-

Very Low to Insoluble in water, consistent with its high LogP value.

Caption: Standard experimental workflow for solubility determination.

Protocol 1: Gravimetric Method (Shake-Flask)

This classic and reliable method determines solubility by evaporating the solvent from a known volume of a saturated solution and weighing the residual solute. [8][9] Methodology:

-

Preparation: To a series of sealed vials, add a precisely weighed amount of the chosen solvent (e.g., 10.0 g).

-

Solute Addition: Add an excess of 6-Bromo-3-chloro-2-fluorobenzaldehyde to each vial, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.

-

Settling: Remove the vials and allow them to stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a pre-weighed, heated syringe (to prevent precipitation upon cooling) fitted with a syringe filter (e.g., 0.45 µm PTFE).

-

Evaporation: Dispense the filtered solution into a pre-weighed (tared) vial. Record the exact mass of the solution transferred.

-

Drying: Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the mass of the dried solute is constant.

-

Calculation:

-

Solubility ( g/100 g solvent) = (mass of dried solute / mass of solvent) x 100

-

Mass of solvent = (mass of saturated solution) - (mass of dried solute)

-

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This method is ideal for lower solubilities or when dealing with complex mixtures. It requires the development of a calibration curve.

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of 6-Bromo-3-chloro-2-fluorobenzaldehyde of known concentrations in the chosen solvent.

-

Inject each standard into an HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.99).

-

-

Saturated Solution Preparation: Prepare and equilibrate the saturated solution as described in steps 1-4 of the Gravimetric Method.

-

Sampling and Dilution:

-

Withdraw a sample of the clear supernatant using a syringe with a filter.

-

Accurately dilute a known volume of the filtered solution with the mobile phase or solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Analysis: Inject the diluted sample into the HPLC and record the peak area.

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Data Reporting Template

For rigorous record-keeping and comparison, experimental results should be tabulated systematically.

| Solvent | Temperature (°C) | Method | Solubility (g/L) | Solubility (mol/L) | Observations |

| Gravimetric | |||||

| HPLC | |||||

| Gravimetric | |||||

| HPLC |

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

Hansen Solubility Parameters. Official site of HSP and HSPiP. [Link]

-

Venera, G. Organic Solvents: Complete Guide, Industrial Uses & Safety. Venere.com. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

-

ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

-

Royal Society of Chemistry. Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty of Science, Universiti Teknologi Malaysia. [Link]

-

University of Rochester. Solvents and Polarity. [Link]

-

COMMON SOLVENT PROPERTIES. Michigan State University. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

-

LookChem. 3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE. [Link]

-

PubChem. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. [Link]

-

MySkinRecipes. 6-Bromo-3-chloro-2-fluorobenzaldehyde. [Link]

Sources

- 1. 6-Bromo-3-chloro-2-fluorobenzaldehyde [myskinrecipes.com]

- 2. 6-Bromo-3-chloro-2-fluorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. brofind.com [brofind.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

potential applications of 6-Bromo-3-chloro-2-fluorobenzaldehyde in medicinal chemistry

An In-Depth Technical Guide to the Potential Applications of 6-Bromo-3-chloro-2-fluorobenzaldehyde in Medicinal Chemistry

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of success. The intricate dance of optimizing potency, selectivity, and pharmacokinetic properties often hinges on the nuanced functionalities embedded within a lead scaffold. It is in this context that polysubstituted aromatic compounds, such as 6-Bromo-3-chloro-2-fluorobenzaldehyde, emerge as compelling, albeit underexplored, building blocks. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this unique trifunctionalized benzaldehyde in medicinal chemistry. While direct literature on its extensive use is nascent, a thorough analysis of its constituent functionalities and the principles of medicinal chemistry allows for a well-reasoned exploration of its promise. This document will delve into the synthetic utility, medicinal chemistry rationale, and prospective applications of 6-Bromo-3-chloro-2-fluorobenzaldehyde, offering a forward-looking perspective for its incorporation into innovative drug design programs.

The Molecular Architecture: A Convergence of Strategic Functionalities

6-Bromo-3-chloro-2-fluorobenzaldehyde (CAS No. 1114809-02-7) is a crystalline solid with the molecular formula C₇H₃BrClFO and a molecular weight of 237.45 g/mol .[1][2] Its true value in medicinal chemistry, however, lies not in its physical properties but in the strategic placement of its three distinct functional groups: a reactive aldehyde and a trio of different halogens, each with unique and valuable contributions to drug design.

| Property | Value | Reference |

| CAS Number | 1114809-02-7 | [1][2] |

| Molecular Formula | C₇H₃BrClFO | [1][2] |

| Molecular Weight | 237.45 g/mol | [1][2] |

| Appearance | Light pink powder | [1] |

The aldehyde group serves as a versatile chemical handle for a plethora of synthetic transformations, while the bromine, chlorine, and fluorine atoms offer a palette for fine-tuning the electronic and steric properties of derivative compounds. This unique combination makes 6-Bromo-3-chloro-2-fluorobenzaldehyde a key intermediate for constructing complex molecules with the potential for specific biological activities.[1]

Medicinal Chemistry Rationale: The Power of Halogenation

The incorporation of halogens into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[3][4][5] Each halogen on the 6-Bromo-3-chloro-2-fluorobenzaldehyde scaffold offers distinct advantages:

-

Fluorine: The 2-fluoro substituent is of particular interest. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block metabolic oxidation at the site of substitution, thereby enhancing metabolic stability and bioavailability.[6][7][8] The strategic introduction of fluorine can also lead to enhanced binding potency.[9]

-

Chlorine: The 3-chloro group contributes to the overall lipophilicity of the molecule, which can improve membrane permeability. Chlorine is also known to participate in favorable interactions with biological targets. Over 250 FDA-approved drugs contain chlorine, highlighting its significance in pharmaceutical development.[10]

-

Bromine: The 6-bromo position offers a key site for further functionalization through cross-coupling reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, allowing for selective reactivity.[11] Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of ligand-target complexes and enhance binding affinity.[4][12][13]

The collective presence of these three halogens provides a powerful toolkit for medicinal chemists to systematically modify a lead compound to address challenges related to potency, selectivity, and pharmacokinetics.[13]

Synthetic Utility and Potential Transformations

The aldehyde functionality and the differentially reactive halogen substituents make 6-Bromo-3-chloro-2-fluorobenzaldehyde a versatile platform for a wide range of organic transformations.

Reactions at the Aldehyde Group

The aldehyde is a gateway to numerous functional groups, including:

-

Reductive Amination: Formation of secondary and tertiary amines, a cornerstone reaction in the synthesis of many bioactive molecules.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Creation of carbon-carbon double bonds to construct larger scaffolds.

-

Grignard and Organolithium Additions: Generation of secondary alcohols, which can be further oxidized or used as synthetic handles.

-

Condensation Reactions: Synthesis of heterocycles such as chalcones, pyrimidines, and benzodiazepines.

Cross-Coupling Reactions at the Halogen Positions

The bromine and chlorine atoms serve as anchor points for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents.

-

Suzuki-Miyaura Coupling: Introduction of aryl, heteroaryl, or vinyl groups.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce amines, amides, or heterocycles.

-

Sonogashira Coupling: Introduction of alkyne functionalities.

-

Heck Reaction: Vinylation of the aromatic ring.

The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in oxidative addition) allows for selective, stepwise functionalization of the scaffold.[11]

Workflow for Sequential Functionalization

Caption: Bioisosteric replacement strategy using the target molecule.

Synthesis of Heterocyclic Scaffolds

Substituted benzaldehydes are fundamental precursors for a vast array of heterocyclic compounds that form the core of many pharmaceuticals. [14]For instance, condensation of 6-Bromo-3-chloro-2-fluorobenzaldehyde with appropriate precursors can lead to the synthesis of:

-

Quinolines and Quinolones: Important scaffolds in antibacterial and anticancer agents.

-

Benzodiazepines: A class of drugs with psychoactive properties.

-

Indazoles: A privileged scaffold in medicinal chemistry, particularly in kinase inhibitors. [11]

Experimental Protocols

The following are representative, generalized protocols for key transformations involving a polysubstituted benzaldehyde like 6-Bromo-3-chloro-2-fluorobenzaldehyde. Researchers should optimize these conditions for the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the Bromo Position

-

To a reaction vessel, add 6-Bromo-3-chloro-2-fluorobenzaldehyde (1.0 mmol), a boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Add a suitable solvent system (e.g., toluene/ethanol/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Reductive Amination

-

Dissolve 6-Bromo-3-chloro-2-fluorobenzaldehyde (1.0 mmol) and a primary or secondary amine (1.1 mmol) in a suitable solvent (e.g., dichloroethane or methanol).

-

Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 mmol) portion-wise to the mixture.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Conclusion and Future Outlook

While 6-Bromo-3-chloro-2-fluorobenzaldehyde may not yet feature prominently in the published medicinal chemistry literature, its unique structural and electronic properties position it as a highly valuable and versatile building block for future drug discovery endeavors. The convergence of a reactive aldehyde handle and three distinct, strategically placed halogen atoms provides a rich platform for generating novel molecular architectures with tunable physicochemical and pharmacological properties. By leveraging modern synthetic methodologies and established principles of drug design such as bioisosterism and strategic halogenation, researchers can unlock the considerable potential of this compound to create the next generation of therapeutic agents. This guide serves as a foundational resource to inspire and inform such explorations.

References

-

Lu, Y., et al. (2016). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Acta Biochimica Polonica. [3]2. Zaręba, P., et al. (2016). Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed. [4]3. Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [12]4. Mendoza-Sánchez, B., et al. (2024). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [13]5. Lu, Y., et al. (2016). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Bentham Science Publisher. [5]6. Mykhailiuk, P. (2024). Benzene Bioisosteric Replacements. Enamine. [15]7. Comins, D. L., Baevsky, M. F., & Hong, H. (1992). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Journal of the American Chemical Society. [16]8. Dose, C., et al. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec. [17]9. MySkinRecipes. 6-Bromo-3-chloro-2-fluorobenzaldehyde. MySkinRecipes. [1]10. Biosynth. 6-bromo-3-chloro-2-fluorobenzaldehyde | 1114809-02-7 | PUB80902. Biosynth. 11. BenchChem. (2025). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. BenchChem. [14]12. Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [9]13. Soderberg, T. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. NC State University Libraries. [18]14. ChemScene. 1114809-02-7 | 6-Bromo-3-chloro-2-fluorobenzaldehyde. ChemScene. [2]15. Wagener, M., & van der Neut, J. M. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [19]16. van den Bedem, J. W., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [20]17. Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [21]18. Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [6]19. Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [7]20. Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [8]21. Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Fiveable. [22]22. Talele, T. T. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [10]23. Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [23]24. Manchester Organics. 3-Bromo-6-chloro-2-fluoro-benzaldehyde. Manchester Organics. [24]25. BenchChem. (2025). A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde. BenchChem.

Sources

- 1. 6-Bromo-3-chloro-2-fluorobenzaldehyde [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. Halogen atoms in the modern medicinal chemistry: hints for the drug design. | Semantic Scholar [semanticscholar.org]

- 4. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Benzene Bioisosteric Replacements - Enamine [enamine.net]

- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 17. drughunter.com [drughunter.com]

- 18. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pure.rug.nl [pure.rug.nl]

- 21. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 22. fiveable.me [fiveable.me]

- 23. pubs.acs.org [pubs.acs.org]

- 24. manchesterorganics.com [manchesterorganics.com]

The Strategic Utility of 6-Bromo-3-chloro-2-fluorobenzaldehyde: A Multifunctional Building Block for Complex Synthesis